molecular formula C19H18N2O4 B2570657 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide CAS No. 868223-51-2

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2570657
M. Wt: 338.363
InChI Key: UBPDYBCXXDBABL-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant interest in scientific research. This compound is commonly referred to as MI-4, and it has been synthesized for various applications in the field of medicine. MI-4 is a promising compound that has shown potential in the treatment of various diseases, including cancer.

Scientific Research Applications

Structural Aspects and Properties

Research on similar isoquinoline derivatives has explored their structural properties and potential for forming inclusion compounds. For instance, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and related compounds reveal the ability to form gels and crystalline salts with mineral acids, displaying fluorescence emission variations upon interaction with specific substances. These structural insights contribute to understanding the compound's applications in material science and fluorescence studies (Karmakar et al., 2007).

Drug Synthesis and Activity

In the realm of pharmaceuticals, similar compounds have been synthesized to evaluate their antimalarial, antitumor, and insecticidal activities. For example, derivatives of the 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] series have demonstrated significant antimalarial potency, highlighting the potential for developing new therapeutic agents (Werbel et al., 1986). Another study synthesized methoxy-indolo[2,1-a]isoquinolines, testing them in vitro for cytostatic activity against leukemia and mammary tumor cells, with certain derivatives showing promising results (Ambros et al., 1988).

Biological Activities and Potential Applications

Research has also focused on the biological activities of isoquinoline derivatives, such as their role in inhibiting matrix metalloproteinases (MMPs), which are crucial in the progression of diseases like osteoarthritis. A study identified a compound with the potential to attenuate MMP13 mRNA expression, suggesting applications in managing early osteoarthritis (Inagaki et al., 2022). Another example is the synthesis of 4-quinolones, showcasing a novel method that might offer new synthetic pathways for pharmaceuticals (Píša & Rádl, 2016).

properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-14-6-3-5-13(11-14)20-18(22)12-21-10-9-15-16(19(21)23)7-4-8-17(15)25-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPDYBCXXDBABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide

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